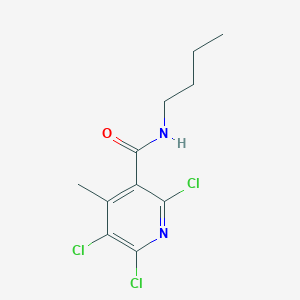
N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide is a synthetic organic compound belonging to the pyridine family. This compound is characterized by the presence of a pyridine ring substituted with three chlorine atoms, a methyl group, a butyl group, and a carboxamide group. It is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide typically involves the chlorination of 4-methylpyridine followed by the introduction of the butyl and carboxamide groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules in target organisms.
Comparison with Similar Compounds
2,3,6-trichloro-5-methylpyridine: Similar in structure but lacks the butyl and carboxamide groups.
Pentachloropyridine: Contains five chlorine atoms and is used in similar applications.
Nicotinamide: A pyridine derivative with a carboxamide group but different substitution pattern.
Uniqueness: N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, while the carboxamide group contributes to its potential biological activity.
Properties
Molecular Formula |
C11H13Cl3N2O |
|---|---|
Molecular Weight |
295.6 g/mol |
IUPAC Name |
N-butyl-2,5,6-trichloro-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13Cl3N2O/c1-3-4-5-15-11(17)7-6(2)8(12)10(14)16-9(7)13/h3-5H2,1-2H3,(H,15,17) |
InChI Key |
NDLATMUHSZAGAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


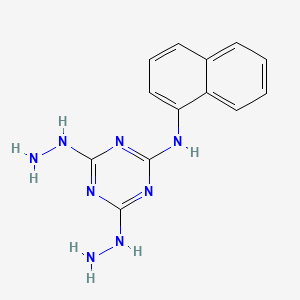
![4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11105788.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11105792.png)
![3-benzyl-5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11105800.png)
![Benzyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11105812.png)
![2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11105818.png)
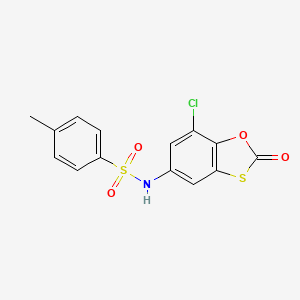
![N'-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide](/img/structure/B11105827.png)
![N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11105829.png)
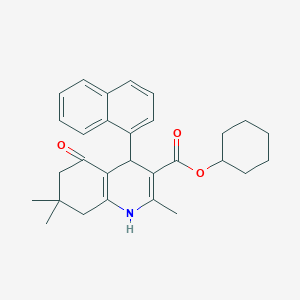
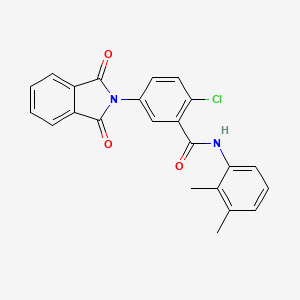
![({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone](/img/structure/B11105835.png)
![Ethyl 4-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11105846.png)

